5-Oxaspiro[3.5]nonan-7-amine

Medicinal chemistry physicochemical profiling lead optimization

5-Oxaspiro[3.5]nonan-7-amine (CAS 1823516-17-1) is a spirocyclic amine building block with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. Its structure comprises a spiro[3.5]nonane framework wherein an oxygen atom is incorporated into the ring system at the 5-position, forming a tetrahydro-2H-pyran ring fused via a spiro carbon to a cyclobutane ring, with a primary amine substituent at the 7-position.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B12292239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxaspiro[3.5]nonan-7-amine
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2(C1)CCC(CO2)N
InChIInChI=1S/C8H15NO/c9-7-2-5-8(10-6-7)3-1-4-8/h7H,1-6,9H2
InChIKeyFCAKGWBFVFFZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxaspiro[3.5]nonan-7-amine — Key Procurement Data and Basic Properties for Medicinal Chemistry


5-Oxaspiro[3.5]nonan-7-amine (CAS 1823516-17-1) is a spirocyclic amine building block with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol [1]. Its structure comprises a spiro[3.5]nonane framework wherein an oxygen atom is incorporated into the ring system at the 5-position, forming a tetrahydro-2H-pyran ring fused via a spiro carbon to a cyclobutane ring, with a primary amine substituent at the 7-position . The compound features zero rotatable bonds, a topological polar surface area of 35.3 Ų, and a computed XLogP3 value of 0.4 [1]. These physicochemical attributes — low molecular weight, rigid three-dimensional architecture, and balanced lipophilicity — position 5-oxaspiro[3.5]nonan-7-amine as a member of the oxa-spirocycle class increasingly deployed in medicinal chemistry as conformationally constrained building blocks for fragment-based drug discovery and lead optimization [2].

Why 5-Oxaspiro[3.5]nonan-7-amine Cannot Be Interchanged with Positional Isomers or Non-Oxygenated Analogs


In spirocyclic amine building blocks, substitution of 5-oxaspiro[3.5]nonan-7-amine with close analogs — including positional isomers such as 2-oxaspiro[3.5]nonan-7-amine or 6-oxaspiro[3.5]nonan-7-amine, and non-oxygenated spiro[3.5]nonan-7-amine — introduces measurable changes in physicochemical properties, conformational geometry, and ultimately biological performance. The oxygen atom position within the spirocyclic framework dictates the orientation of the amine vector, the hydrogen-bonding network accessible to the molecule, and the compound's solubility and lipophilicity profile [1]. Moreover, the presence of an oxygen heteroatom within the spiro scaffold has been demonstrated to enhance aqueous solubility by up to 40-fold compared to all-carbon spirocyclic analogs, while simultaneously reducing lipophilicity — a combination that is critical for maintaining lead-like properties during medicinal chemistry optimization [1]. The quantitative evidence presented below substantiates why generic substitution across 5-oxaspiro[3.5]nonan-7-amine, its positional isomers, and non-oxygenated comparators is not interchangeable without altering key physicochemical and pharmacological parameters.

Quantitative Differentiation Evidence for 5-Oxaspiro[3.5]nonan-7-amine Against Closest Analogs


Water Solubility Enhancement of Oxa-Spirocycles Relative to All-Carbon Spiro Analogs

Incorporation of an oxygen atom into the spirocyclic unit of spiro[3.5]nonane-type frameworks dramatically improved water solubility by up to 40-fold (factor of ~40×) compared to the corresponding all-carbon spirocyclic analogs [1]. While this study was conducted across a library of oxa-spirocycles rather than on 5-oxaspiro[3.5]nonan-7-amine specifically, the oxygen heteroatom effect is a class-level property of oxa-spirocycles that applies to the 5-oxaspiro[3.5]nonane scaffold. The 5-position oxygen in 5-oxaspiro[3.5]nonan-7-amine introduces a hydrogen-bond acceptor that increases aqueous solubility relative to the non-oxygenated spiro[3.5]nonan-7-amine analog.

Medicinal chemistry physicochemical profiling lead optimization solubility enhancement

Computed Lipophilicity (XLogP3) of 5-Oxaspiro[3.5]nonan-7-amine Versus Positional Isomer 2-Oxaspiro[3.5]nonan-7-amine

5-Oxaspiro[3.5]nonan-7-amine exhibits a computed XLogP3 value of 0.4 [1]. The positional isomer 2-oxaspiro[3.5]nonan-7-amine (CAS 1502580-43-9), which differs solely in the location of the oxygen atom within the spiro framework, has a computed XLogP3 of approximately 0.9 (estimated based on PubChem data for the scaffold) . The difference of approximately 0.5 logP units between these positional isomers translates to a ~3.2-fold difference in partition coefficient (10^0.5 ≈ 3.16), indicating that 5-oxaspiro[3.5]nonan-7-amine is measurably less lipophilic than its 2-oxa positional isomer.

Lipophilicity optimization ADME prediction fragment-based drug discovery physicochemical property comparison

Conformational Rigidity and Vector Geometry Distinction from 7-Azaspiro[3.5]nonane FAAH Inhibitor Scaffolds

The spirocyclic core 7-azaspiro[3.5]nonane — a close nitrogen-containing analog — demonstrated FAAH inhibition with k(inact)/K(i) potency values greater than 1500 M⁻¹s⁻¹, distinguishing itself from other spirocyclic cores evaluated in the same study [1]. 5-Oxaspiro[3.5]nonan-7-amine differs from 7-azaspiro[3.5]nonane by the presence of an oxygen heteroatom in the ring system rather than a nitrogen at the spiro junction, and by the location of the amine substituent (7-position vs. nitrogen at ring position). This structural divergence alters the vector geometry of the amine group relative to the spirocyclic core, a parameter that is critical for scaffold selection when optimizing ligand-receptor binding interactions.

FAAH inhibition spirocyclic scaffold vector geometry conformational constraint

Positional Isomer Differentiation: 5-Oxaspiro[3.5]nonan-7-amine vs. 6-Oxaspiro[3.5]nonane Derivatives in Vector Orientation and Synthetic Utility

5-Oxaspiro[3.5]nonan-7-amine and 6-oxaspiro[3.5]nonane derivatives (e.g., (1S)-1-(6-oxaspiro[3.5]nonan-7-yl)ethanamine, CAS 2248219-20-5) differ in the positioning of the oxygen atom relative to the amine substituent within the spirocyclic framework [1]. In 5-oxaspiro[3.5]nonan-7-amine, the oxygen is situated in the ring that is not directly attached to the amine-bearing carbon (amine at position 7, oxygen at position 5 in the oxa-spiro nomenclature). In 6-oxaspiro[3.5]nonane analogs, the oxygen is positioned closer to the amine substituent, altering both the local electronic environment of the amine and the exit vector of substituents appended to the amine nitrogen. The 5-oxa isomer presents the amine vector with a different dihedral angle relative to the cyclobutane ring compared to the 6-oxa isomer, a geometric distinction that is not numerically quantified but is structurally definitive.

Positional isomer spirocyclic amine vector geometry building block differentiation

Oxygen Heteroatom Impact on Lipophilicity Reduction: Class-Level Effect in Oxa-Spirocycles

A systematic study of oxa-spirocycles demonstrated that the introduction of an oxygen atom into the spirocyclic unit not only improves water solubility but also consistently lowers lipophilicity (logP) compared to all-carbon spirocyclic frameworks [1]. While exact logP reduction values for 5-oxaspiro[3.5]nonan-7-amine versus spiro[3.5]nonan-7-amine are not directly reported, the class-level effect is well established: oxa-spirocycles exhibit reduced lipophilicity due to the polar nature of the ether oxygen acting as a hydrogen-bond acceptor. The computed XLogP3 of 5-oxaspiro[3.5]nonan-7-amine (0.4) [2] is consistent with this class-level observation, falling within the lead-like space (logP < 3) and representing a favorable profile for compounds intended for oral bioavailability optimization.

Lipophilicity reduction oxa-spirocycle ADME optimization heteroatom effect

Bioisosteric Potential of 5-Oxaspiro[3.5]nonan-7-amine as a Conformationally Constrained Piperidine/Morpholine Replacement

5-Oxaspiro[3.5]nonan-7-amine contains a saturated heterocyclic amine (tetrahydro-2H-pyran ring fused to cyclobutane via spiro carbon) that can function as a conformationally constrained bioisostere for flexible cyclic amines such as piperidine, morpholine, or 4-aminopiperidine scaffolds [1]. The spirocyclic framework restricts the conformational freedom of the amine group, which can enhance target selectivity and improve binding affinity through entropic effects. Unlike piperidine (MW 85.15, pKa ~11.2) or morpholine (MW 87.12, pKa ~8.3), the 5-oxaspiro[3.5]nonan-7-amine scaffold (MW 141.21) offers a larger, more three-dimensional framework with zero rotatable bonds, providing a distinct vector geometry and potentially altered pKa of the amine (not directly reported but predicted to be lower than piperidine due to the electron-withdrawing effect of the adjacent oxygen and ring strain).

Bioisostere scaffold hopping conformational constraint piperidine replacement morpholine replacement

Optimal Application Scenarios for 5-Oxaspiro[3.5]nonan-7-amine Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Enhanced Aqueous Solubility Without Lipophilicity Penalty

5-Oxaspiro[3.5]nonan-7-amine is the preferred scaffold when optimizing a compound series that suffers from poor aqueous solubility. The oxa-spirocycle class has been demonstrated to enhance water solubility by up to ~40-fold relative to all-carbon spiro analogs, while simultaneously reducing lipophilicity (XLogP3 = 0.4 for the target compound) . This combination is particularly valuable in lead optimization campaigns where maintaining lead-like properties (MW < 350, logP < 3) is essential for downstream developability. The 5-oxa isomer specifically offers lower lipophilicity (ΔXLogP3 ≈ 0.5 units) than the 2-oxa positional isomer, making it the optimal choice for projects where controlling logP is a primary design objective [1].

Fragment-Based Drug Discovery Leveraging Three-Dimensional Scaffold Topology

The rigid spirocyclic framework of 5-oxaspiro[3.5]nonan-7-amine, with zero rotatable bonds and a defined three-dimensional presentation of the amine vector, is ideally suited for fragment-based drug discovery (FBDD) campaigns . Its low molecular weight (141.21 g/mol) and favorable physicochemical profile (XLogP3 0.4, TPSA 35.3 Ų) satisfy fragment-likeness criteria while providing a conformationally constrained scaffold that can be elaborated through the primary amine handle [1]. The distinct vector geometry of the 5-oxa isomer, compared to the 6-oxa and 2-oxa positional isomers, offers a unique exit vector for fragment growing and linking strategies, enabling exploration of different binding pocket topologies than those accessible with other oxa-spirocycle positional isomers [2].

Scaffold Hopping from Piperidine or Morpholine to Achieve Selectivity and Patent Differentiation

When a compound series containing a piperidine, morpholine, or 4-aminopiperidine motif shows promising target engagement but suffers from off-target pharmacology (e.g., hERG channel inhibition, CYP2D6 metabolism) or lacks intellectual property differentiation, 5-oxaspiro[3.5]nonan-7-amine serves as a conformationally constrained bioisosteric replacement . The spirocyclic architecture restricts conformational freedom relative to flexible cyclic amines, which can enhance target binding selectivity through entropic and enthalpic contributions while potentially reducing off-target interactions. The oxygen atom in the 5-position further modulates the amine pKa (predicted reduction vs. piperidine), which can attenuate basicity-driven off-target effects. The scaffold's distinct molecular architecture (MW 141.21 vs. 85-100 for simple cyclic amines) also provides a clear patent differentiation strategy .

Synthesis of Conformationally Constrained Peptidomimetics and Protease Inhibitor Building Blocks

The primary amine at the 7-position of 5-oxaspiro[3.5]nonan-7-amine provides a reactive handle for amide bond formation, making it suitable for incorporation into peptidomimetic scaffolds where conformational constraint is desired to enhance metabolic stability and target selectivity . Oxaspiro-substituted amines have been predominantly utilized in the synthesis of peptide-based therapeutics and as building blocks for constructing bioactive peptides with enhanced conformational stability, particularly in the development of enzyme inhibitors targeting proteases . The 5-oxa isomer's specific vector geometry (distinct from 2-oxa and 6-oxa positional isomers) may confer differential binding properties when incorporated into macrocyclic or linear peptidomimetic frameworks, providing a structurally orthogonal option for medicinal chemists exploring structure-activity relationships in protease inhibitor programs.

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